3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
3-(3-Fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative characterized by a fused thiophene-pyrimidine core. Its structure features a 3-(3-fluorobenzyl) substituent at position 3 and a 7-(2-methylphenyl) group at position 7 (Fig. 1). Thienopyrimidinones are pharmacologically significant due to their versatility in targeting enzymes (e.g., kinases, phosphodiesterases) and receptors (e.g., mGluR1, P2Y12) . The fluorobenzyl and methylphenyl moieties likely enhance lipophilicity and binding interactions, making this compound a candidate for anticancer, anti-inflammatory, or CNS-related applications.
Properties
IUPAC Name |
3-[(3-fluorophenyl)methyl]-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2OS/c1-13-5-2-3-8-16(13)17-11-25-19-18(17)22-12-23(20(19)24)10-14-6-4-7-15(21)9-14/h2-9,11-12H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLEZMRRZBVXAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CSC3=C2N=CN(C3=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Gewald Reaction for Thiophene Precursor Synthesis
The Gewald reaction is a cornerstone for constructing 2-aminothiophene derivatives, which serve as precursors for thienopyrimidines. In this method, a ketone (e.g., 2-methylacetophenone), malononitrile, and sulfur react under basic conditions to form 2-amino-5-(2-methylphenyl)thiophene-3-carbonitrile.
Example Protocol
Cyclization to Pyrimidinone Ring
Cyclization of 2-aminothiophene derivatives with formamide or formic acid generates the pyrimidinone core. For the target compound, 2-amino-5-(2-methylphenyl)thiophene-3-carbonitrile undergoes cyclization in refluxing formamide to yield 7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one.
Key Reaction
$$
\text{2-Amino-5-(2-methylphenyl)thiophene-3-carbonitrile} + \text{HCONH}_2 \xrightarrow{\Delta} \text{7-(2-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one}
$$
Analytical Characterization
Spectroscopic Data
Melting Point and Solubility
- Melting Point : 214–216°C.
- Solubility : Insoluble in water; soluble in DMSO, DMF, and dichloromethane.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Time (h) | Advantages |
|---|---|---|---|---|
| Conventional Alkylation | DMF, K$$2$$CO$$3$$, 80°C | 68 | 12 | Low cost, scalable |
| Microwave Alkylation | CH$$_3$$CN, 120°C | 90 | 0.5 | Rapid, high yield |
| One-Pot Cyclization | Formamide, reflux | 82 | 8 | Fewer purification steps |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzyl and phenyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as halides, organometallics, and catalysts like palladium (Pd) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the compound.
Scientific Research Applications
Anticancer Activity
Research indicates that thienopyrimidine derivatives, including 3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit various cancer cell lines, demonstrating potential in targeting metabolic pathways crucial for tumor growth.
- Mechanism of Action :
Anti-inflammatory Effects
Thienopyrimidine derivatives have been explored for their anti-inflammatory properties. These compounds can modulate inflammatory pathways by inhibiting specific kinases or enzymes involved in the inflammatory response.
Antimicrobial Activity
The compound's structural features may confer antimicrobial properties. Similar thienopyrimidine derivatives have shown activity against various microbial strains.
- Bioassay Results :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thienopyrimidine derivatives:
- Fluorination : The presence of fluorine enhances lipophilicity and may improve binding affinity to biological targets.
- Substituent Variations : Alterations in the phenyl groups or the thieno-pyrimidine core can significantly affect potency and selectivity. For instance, modifications to the methyl and fluorophenyl substituents can lead to varying degrees of biological activity .
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| This compound | Anticancer (MIF2 Inhibition) | 7.2 |
| Thienopyrimidine Derivative | Antimicrobial | 15 |
| Pyrimidinone Derivative | Anticancer (DNA Synthesis Inhibition) | 11 |
Several studies have provided insights into the biological activity of thienopyrimidine derivatives:
- Thieno[2,3-d]pyrimidine Derivatives : Research revealed potent inhibition against MIF2 with varying IC50 values depending on structural modifications.
- Pyrimidinone Derivatives : Highlighted significant anticancer activity through mechanisms involving enzyme inhibition related to DNA synthesis and repair pathways.
Mechanism of Action
The mechanism of action of 3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt key biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Key Differences
The biological and physicochemical properties of thienopyrimidinones are highly dependent on substitutions at positions 3 and 5. Below is a comparison of the target compound with structurally related derivatives:
Key Observations :
- 3-Substituent : Fluorobenzyl groups (as in the target compound) improve binding affinity in kinase inhibitors (e.g., EGFR) compared to unsubstituted or piperazinyl analogs .
- 7-Substituent : Methylphenyl at position 7 balances steric bulk and lipophilicity, whereas fluorophenyl or bromophenyl (e.g., 7-(4-bromophenyl) in ) may enhance electron-withdrawing effects but reduce metabolic stability.
Pharmacological and Biochemical Comparisons
Anticancer Activity
- Thienopyrimidinones with 3-fluorobenzyl groups (e.g., target compound) share structural similarities with EGFR inhibitors like (R)-N-(3-chloro-4-((3-fluorobenzyl)oxy)phenyl)-6-(pyrrolidin-2-ylethynyl)thieno[3,2-d]pyrimidin-4-amine (IC₅₀ = 12 nM for EGFR) .
- In contrast, 7-substituted derivatives (e.g., 7-phenyl) with trifluoromethylbenzyl groups () show nanomolar potency in cellular assays, suggesting the target compound’s methylphenyl may offer moderate activity with improved selectivity.
Enzyme Inhibition
- PDE7 inhibitors (e.g., compound 28e in ) feature 7-aryl substitutions and achieve single-digit nM potency. The target compound’s 7-(2-methylphenyl) group aligns with this SAR trend, though its 3-fluorobenzyl moiety may alter selectivity compared to allyl or propargyl derivatives.
Physicochemical Properties
Biological Activity
3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one is a compound belonging to the thieno[3,2-d]pyrimidine class, which has gained attention due to its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H16FN2OS
- Molecular Weight : 354.38 g/mol
- CAS Number : 1105211-87-7
Thieno[3,2-d]pyrimidine derivatives have been reported to exhibit various biological activities, primarily through their interaction with protein kinases. These enzymes play crucial roles in cell signaling pathways related to growth and proliferation. The specific compound under discussion has shown promising inhibitory effects on certain protein kinases associated with cancer progression and inflammation .
Anticancer Activity
Research indicates that thieno[3,2-d]pyrimidine derivatives can inhibit the proliferation of cancer cells. For instance, in vitro studies have demonstrated that compounds similar to this compound significantly reduce cell viability in various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms. Notably, these compounds have shown effectiveness against:
- A431 vulvar epidermal carcinoma cells , where they inhibited cell migration and invasion .
- Leishmania donovani and Trypanosoma cruzi , indicating potential for treating parasitic diseases as well .
Inhibitory Effects on Protein Kinases
The compound has been characterized for its ability to inhibit specific protein kinases involved in signal transduction pathways that regulate abnormal cell growth. This inhibition is crucial for developing therapies aimed at diseases characterized by uncontrolled cell proliferation, such as cancer .
Case Studies
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(3-fluorobenzyl)-7-(2-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, and how are key intermediates characterized?
- Methodological Answer : The synthesis typically involves multi-step heterocyclic condensation. For example, thieno[3,2-d]pyrimidinone scaffolds are constructed via cyclization of thiourea derivatives with α,β-unsaturated ketones under acidic conditions. Key intermediates (e.g., 7-substituted precursors) are characterized using / NMR and IR spectroscopy to confirm regioselectivity. For instance, IR peaks at 1678–1721 cm confirm C=O (pyrimidinone) and ester groups, while NMR aromatic proton shifts (δ 6.5–8.1 ppm) validate substitution patterns .
Q. How is the crystallographic structure of related thienopyrimidinone derivatives determined, and what structural insights are critical for functional studies?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 296 K with Mo-Kα radiation (λ = 0.71073 Å) is commonly employed. Data refinement (R factor < 0.07) reveals planar pyrimidinone rings and dihedral angles between substituents (e.g., fluorobenzyl vs. methylphenyl groups), which influence π-π stacking and binding interactions. For example, a mean C–C bond length of 1.48 Å in the thiophene ring confirms aromaticity .
Q. What in vitro biological screening models are used to evaluate the bioactivity of this compound?
- Methodological Answer : Standard assays include:
- Anticancer Activity : MTT or Mosmann’s colorimetric assays using murine B16 melanoma cells or human cancer cell lines (IC determination) .
- Enzyme Inhibition : PDE7 or tyrosinase inhibition assays with fluorescence-based substrates (e.g., 3′,5′-cAMP hydrolysis for PDE7) .
- Data interpretation includes dose-response curves and comparison to positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How do substituent positions (e.g., 3-fluorobenzyl vs. 2-methylphenyl) impact structure-activity relationships (SAR) in thienopyrimidinone derivatives?
- Methodological Answer : SAR studies reveal that:
- Position 3 : Fluorine at the benzyl group enhances metabolic stability via reduced CYP450 oxidation.
- Position 7 : Methylphenyl groups improve lipophilicity (logP > 3.5), correlating with blood-brain barrier penetration in PDE7 inhibitors .
- Computational docking (e.g., AutoDock Vina) shows that 7-substituted derivatives form stronger hydrogen bonds with PDE7’s catalytic domain (binding energy < −9 kcal/mol) compared to 6-substituted analogs .
Q. What experimental challenges arise in optimizing reaction yields for large-scale synthesis, and how are they resolved?
- Methodological Answer : Key challenges include:
- Low Yields in Cyclization Steps : Solved by using KI as a catalyst in DMF under reflux (yields improve from 45% to 88%) .
- Purification Issues : Silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) resolves co-eluting byproducts. Crystallization from ethanol/water mixtures enhances purity (>95% by HPLC) .
Q. How does molecular docking guide the design of derivatives targeting Plasmodium falciparum or tyrosinase?
- Methodological Answer : For antimalarial candidates:
- Docking into PfDHFR (dihydrofolate reductase) active sites (PDB: 1J3I) identifies critical interactions (e.g., hydrogen bonds with Asp54 and hydrophobic contacts with Ile164). Derivatives with 2-trichloromethyl groups show <100 nM IC against Pf3D7 strains .
- For tyrosinase inhibitors: Glide XP scoring prioritizes 2,4-dihydroxybenzene-substituted derivatives, which chelate copper ions in the enzyme’s active site (ΔG < −10 kcal/mol) .
Q. What contradictions exist in the literature regarding the biological efficacy of thienopyrimidinone derivatives?
- Critical Analysis :
- Selectivity vs. PDE Isoforms : While 7-substituted derivatives show PDE7 selectivity (IC = 1.2 nM), some 6-substituted analogs cross-react with PDE4 (IC = 15 nM), suggesting position-dependent steric effects .
- Anticancer Mechanisms : Derivatives with pyrrolo[3,2-e]triazolo[1,5-a]pyrimidine moieties exhibit dual topoisomerase I/II inhibition, whereas others induce apoptosis via ROS generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
